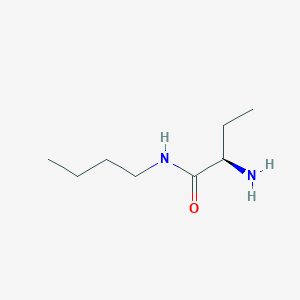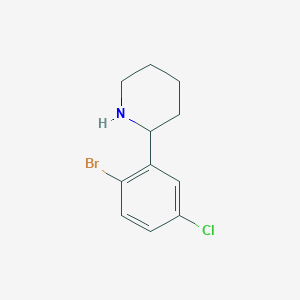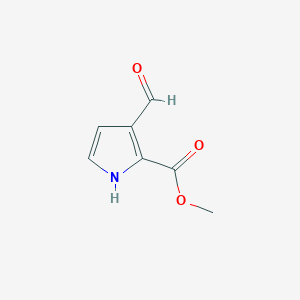![molecular formula C14H18O3S B13561763 (3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-methylbicyclo[111]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate is an organic compound that features a unique bicyclic structure combined with a sulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylbicyclo[1.1.1]pentan-1-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Corresponding amines or ethers.
Reduction: 3-methylbicyclo[1.1.1]pentan-1-ylmethanol.
Oxidation: 3-methylbicyclo[1.1.1]pentan-1-ylmethanoic acid.
Aplicaciones Científicas De Investigación
{3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-methylbenzenesulfonate: Similar sulfonate ester but with a benzyl group instead of the bicyclic structure.
Cyclopentylmethyl 4-methylbenzenesulfonate: Similar structure but with a cyclopentyl group.
Tert-butyl 4-methylbenzenesulfonate: Similar sulfonate ester with a tert-butyl group.
Uniqueness
The uniqueness of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate lies in its bicyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity and strain in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C14H18O3S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-14-7-13(2,8-14)9-14/h3-6H,7-10H2,1-2H3 |
Clave InChI |
KIIIHNGLCVBCCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
